molecular formula C11H14N2O3 B7637818 3-(2-Acetamidoethylamino)benzoic acid

3-(2-Acetamidoethylamino)benzoic acid

Cat. No.: B7637818
M. Wt: 222.24 g/mol
InChI Key: XIWMJYOWMTWAJQ-UHFFFAOYSA-N
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Description

3-(2-Acetamidoethylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It contains a benzene ring with a carboxyl group and an acetamidoethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetamidoethylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with 2-acetamidoethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of Grignard reagents, which are organometallic compounds that facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetamidoethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(2-Acetamidoethylamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Acetamidoethylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Acetamidoethylamino)benzoic acid is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-acetamidoethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-5-6-13-10-4-2-3-9(7-10)11(15)16/h2-4,7,13H,5-6H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMJYOWMTWAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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